molecular formula C9H14N2O5 B2407970 2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid CAS No. 878976-13-7

2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid

Cat. No.: B2407970
CAS No.: 878976-13-7
M. Wt: 230.22
InChI Key: KYCCEYDIVXOWAD-UHFFFAOYSA-N
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Description

2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid is a chemical compound with the molecular formula C9H14N2O5 It is a derivative of piperazine, a heterocyclic organic compound that contains nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid typically involves the reaction of piperazine derivatives with appropriate reagents to introduce the formyl and oxoethoxy groups. One common method involves the reaction of piperazine with ethyl chloroacetate, followed by hydrolysis and oxidation to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process typically includes steps such as esterification, hydrolysis, and oxidation, with careful control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: The major product is 2-[2-(4-Carboxypiperazin-1-yl)-2-oxoethoxy]acetic acid.

    Reduction: The major product is 2-[2-(4-Hydroxymethylpiperazin-1-yl)-2-oxoethoxy]acetic acid.

    Substitution: Various substituted piperazine derivatives can be formed depending on the electrophile used.

Scientific Research Applications

2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(4-Formylpiperazin-1-yl)-2-oxoethoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring can interact with receptor sites, potentially affecting signal transduction pathways .

Properties

IUPAC Name

2-[2-(4-formylpiperazin-1-yl)-2-oxoethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O5/c12-7-10-1-3-11(4-2-10)8(13)5-16-6-9(14)15/h7H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYCCEYDIVXOWAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C=O)C(=O)COCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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